(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its chiral center, which gives it specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative. This can be achieved by reacting 2-bromopyridine with dicyclohexylmethylamine under basic conditions to form 2-(dicyclohexylmethyl)pyridine.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be done by reacting the pyridine derivative with benzyl bromide and an appropriate oxazole precursor under acidic or basic conditions.
Chiral Center Introduction: The final step is the introduction of the chiral center. This can be achieved by using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The benzyl and pyridine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may target specific receptors, modulating their signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the dicyclohexylmethyl group, resulting in different chemical and biological properties.
2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole:
4-Benzyl-2-(6-(methyl)pyridin-2-yl)-4,5-dihydrooxazole: Contains a methyl group instead of the dicyclohexylmethyl group, leading to different steric and electronic effects.
Uniqueness
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry. The presence of the dicyclohexylmethyl group imparts steric hindrance and hydrophobicity, which can influence its binding affinity and selectivity for molecular targets. Additionally, the chiral center adds to its complexity and potential for enantioselective interactions.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1,4-5,10-12,17-18,22-24,27H,2-3,6-9,13-16,19-20H2/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPWLUKQGMGFH-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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